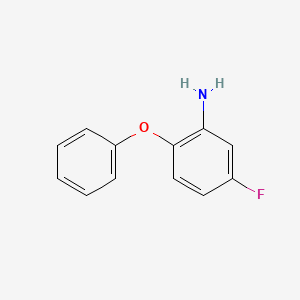

5-Fluoro-2-phenoxyaniline

Description

Significance of Aryl Fluorides in Modern Synthetic Methodologies

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern synthetic chemistry. numberanalytics.com Aryl fluorides, which are aromatic compounds containing a carbon-fluorine bond, are of particular importance. The presence of a fluorine atom can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com

Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for a hydrogen atom, yet it imparts profoundly different electronic properties. nih.govyoutube.com Key effects of incorporating fluorine into an aromatic ring include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This strength makes organofluorine compounds resistant to metabolic degradation, particularly oxidation by liver enzymes, which can increase the bioavailability and in vivo half-life of drug candidates. youtube.com

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution within the body. numberanalytics.comnih.gov

Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly influence the pKa of nearby functional groups. youtube.com For instance, it increases the acidity of phenols and carboxylic acids while lowering the basicity of anilines. youtube.com

Conformational Control: Fluorine substitution can influence molecular conformation and binding affinity to target proteins or receptors.

Despite the utility of aryl fluorides, the selective formation of the C-F bond remains a significant challenge in organic synthesis compared to other carbon-halogen bonds. nih.gov However, their role as synthetic intermediates is also critical; the fluoride (B91410) ion is an excellent leaving group in nucleophilic aromatic substitution reactions, making aryl fluorides versatile precursors for further functionalization. youtube.com

Role of Phenoxyaniline (B8288346) Scaffolds as Versatile Building Blocks in Organic Synthesis

The phenoxyaniline scaffold, characterized by a phenoxy group attached to an aniline (B41778) ring, is a recognized "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a recurring motif in a wide array of biologically active compounds. The terminal phenoxy group is a feature in numerous drugs currently in use. nih.gov

The utility of the phenoxyaniline core stems from several factors:

Synthetic Accessibility: The ether linkage can be readily formed through well-established synthetic methods, such as nucleophilic aromatic substitution or Ullmann condensation.

Structural Rigidity and Flexibility: The diaryl ether linkage provides a degree of conformational rigidity while still allowing for rotation, enabling the molecule to adopt optimal orientations for binding to biological targets.

Versatile Substitution Patterns: Both the aniline and the phenoxy rings can be substituted at various positions, allowing for fine-tuning of the molecule's steric and electronic properties to optimize activity and selectivity.

Research has shown that the phenoxy moiety is often directly involved in crucial interactions with biological targets, such as the CSF1R/DAPK1 inhibitors where the phenoxy group interacts with the hinge region of the kinase. nih.gov The aniline portion of the scaffold provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and diazotization, further expanding its synthetic versatility.

Overview of Academic Research Perspectives on 5-Fluoro-2-phenoxyaniline

Academic research on this compound itself focuses on its application as a key intermediate in the synthesis of high-value, complex molecules. Its structure is particularly relevant in the design of agents targeting the central nervous system and in the development of imaging agents.

A notable area of research involves the use of this compound as a precursor for radioligands for the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (18 kDa) or TSPO. In one study, a derivative, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoromethoxy-d₂-5-methoxybenzyl)acetamide, was synthesized and evaluated as a potential PET imaging agent. nih.gov The parent compound, which was not deuterium-substituted, showed potent binding to PBR but was susceptible to rapid metabolic defluorination in vivo. nih.gov The research designed a deuterium-substituted analogue starting from a precursor related to this compound to slow this metabolic process, demonstrating the compound's utility in creating sophisticated molecular probes. nih.gov

The synthetic utility of the 5-fluoroaniline moiety is also evident in the synthesis of other biologically active compounds. For example, 5-fluorooxindole, which can be prepared from a 2-(5-fluoro-2-nitrophenyl) precursor, is a valuable building block for α-glucosidase inhibitors and has applications in materials for solar cells. google.comossila.com This highlights the broader value of the 5-fluoro-substituted phenylamine framework in both medicinal chemistry and materials science.

Physicochemical Properties of Phenoxyaniline Derivatives

The following table provides a comparison of the calculated or measured properties of this compound and related compounds.

| Property | 2-Phenoxyaniline (B124666) sigmaaldrich.com | 5-Chloro-2-phenoxyaniline nih.gov | This compound |

| CAS Number | 2688-84-8 | 34854-93-6 | 175277-73-3 |

| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₀ClNO | C₁₂H₁₀FNO |

| Molecular Weight | 185.22 g/mol | 219.66 g/mol | 203.21 g/mol |

| Boiling Point | 170 °C (at 18 mmHg) | Not Available | Not Available |

| Melting Point | 47-49 °C | Not Available | Not Available |

| XLogP3 | Not Available | 3.1 | ~2.7 (Estimated) |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYDPTVQMJEGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Phenoxyaniline

Strategies Employing Nucleophilic Aromatic Substitution (SNAr) in Phenoxyaniline (B8288346) Formation

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for the formation of the phenoxy-aniline core structure. This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com For the synthesis of a precursor to 5-fluoro-2-phenoxyaniline, a typical SNAr strategy would involve the reaction of a phenol (B47542) with an activated fluoronitrobenzene derivative.

The reaction is facilitated by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.comjuniperpublishers.com In this context, a plausible pathway is the reaction of phenol with a difluoro-nitrobenzene, such as 1,4-difluoro-2-nitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, and the fluorine atom is an excellent leaving group for SNAr reactions. masterorganicchemistry.com The general mechanism proceeds via a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing group. masterorganicchemistry.comjuniperpublishers.com

A patented method for analogous 2-phenoxyaniline (B124666) derivatives involves reacting a substituted phenol with 1-fluoro-2-nitrobenzene (B31998) in the presence of a base like potassium tert-butoxide in a polar aprotic solvent such as N,N-dimethylformamide (DMF). google.com The choice of solvent is critical, with polar aprotic solvents being preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. researchgate.net

Reductive Pathways for the Synthesis of this compound Precursors

Once the diaryl ether linkage is established, the synthesis of this compound requires the reduction of a nitro group on the precursor molecule (e.g., 4-fluoro-2-nitrophenoxybenzene) to an amine group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, and numerous methods are available. jsynthchem.com

Commonly employed methods include:

Catalytic Hydrogenation : This is a widely used industrial method involving hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide. google.com This method is often clean and produces high yields.

Metal-Acid Systems : Classic methods involve the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). google.com For instance, reacting the nitro compound with an iron powder and ammonium (B1175870) chloride in an ethanol (B145695)/water mixture under reflux is an effective approach. google.com

Hydride Reagents : Reagents like lithium aluminum hydride (LiAlH₄) can be used, although they are less selective and can react with other functional groups. google.com A milder and more selective alternative is sodium borohydride (B1222165) (NaBH₄) used in conjunction with a transition metal complex, such as Ni(PPh₃)₄ or nickel chloride. google.comjsynthchem.com

Hydrazine : Hydrazine monohydrate in the presence of a catalyst like Pd/C can also serve as a reducing agent, offering a convenient alternative to gaseous hydrogen. lookchem.commdpi.com

The choice of reducing agent often depends on the presence of other functional groups in the molecule, cost, and scalability of the reaction.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Achieving high yields and selectivity is paramount in the synthesis of this compound. Optimization can be applied to various stages of the synthesis, from the initial coupling to the final reduction.

For the SNAr reaction, key parameters to optimize include the choice of base, solvent, and temperature. Non-nucleophilic bases are often preferred to avoid side reactions. researchgate.net Microwave irradiation has also been explored to accelerate the reaction, significantly reducing reaction times from hours to minutes and often improving yields. researchgate.net

Table 1: Optimization of a Nucleophilic Aromatic Substitution (SNAr) Reaction. This table illustrates the effect of varying solvent, base, and reaction conditions on the yield of a model SNAr reaction, highlighting the significant improvement with microwave (MW) heating. Data adapted from a study on a similar system. researchgate.net

Beyond SNAr, transition metal-catalyzed cross-coupling reactions offer powerful alternatives for forming the C-O (diaryl ether) or C-N bonds.

Ullmann Condensation : A classic copper-catalyzed reaction between an aryl halide and a phenol or an amine. wikipedia.orgmagtech.com.cn Modern protocols often use ligands to improve reaction rates and yields at lower temperatures (80–120 °C) compared to the harsh conditions of the original reaction (>150 °C). smolecule.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a highly versatile method for forming C-N bonds between aryl halides and amines. wikipedia.orgresearchgate.net The development of various generations of phosphine (B1218219) ligands has vastly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. rug.nl The choice of ligand is crucial and depends heavily on the specific substrates being coupled. rug.nlpurdue.edu

Green Chemistry Approaches in Phenoxyaniline Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of phenoxyanilines. mdpi.comnih.gov These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key green strategies include:

Microwave-Assisted Synthesis : As noted in optimization, microwave irradiation can dramatically shorten reaction times and reduce solvent volumes, making processes more environmentally benign. mdpi.com

Use of Greener Solvents : Replacing traditional volatile organic compounds with greener alternatives is a major focus. Water has been used as a co-solvent in some condensation reactions. royalsocietypublishing.org Ionic liquids have also been investigated as environmentally friendlier alternatives for reactions like nitration, offering benefits such as low volatility and potential for catalyst recovery. smolecule.com

Solvent-Free Reactions : Mechanochemistry, which involves conducting reactions by grinding solid reactants together, can eliminate the need for solvents entirely. rug.nlmdpi.com

Biocatalysis : A patented method describes the use of a "homemade biological enzyme" as a catalyst for the condensation step in 2-phenoxyaniline synthesis. This approach is reported to improve product yield and purity while reducing organic pollution in the wastewater, making industrial production more feasible and sustainable. google.com

These advanced methodologies underscore the continuous innovation in synthetic organic chemistry, striving for more efficient, selective, and sustainable routes to important chemical compounds like this compound.

Synthesis and Structural Elucidation of 5 Fluoro 2 Phenoxyaniline Derivatives

Design and Synthesis of N-Substituted 5-Fluoro-2-phenoxyanilines

Modification of the amino group in 5-fluoro-2-phenoxyaniline is a common strategy to modulate the compound's physicochemical properties and biological activity. N-substitution, including acylation and alkylation, has been extensively used to create a diverse library of derivatives, particularly for applications as positron emission tomography (PET) radioligands.

A primary synthetic route involves the acylation of the parent aniline (B41778). For instance, N-fluoroacetyl derivatives have been synthesized through the reaction of the aniline with a bromoacetyl precursor, followed by nucleophilic substitution with a fluoride (B91410) source. nih.gov This single-step, highly efficient reaction is amenable to automation, which is crucial for radiopharmaceutical production. nih.gov

Another significant class of N-substituted derivatives is formed by N-benzylation. The synthesis of compounds like N-(2,5-dimethoxybenzyl)-2-phenoxyaniline is a foundational step before further modifications. researchgate.net Subsequent acylation of this secondary amine leads to tertiary amides. A notable example is the development of N-(5-fluoro-2-phenoxyphenyl)-N-(2-fluoroethyl-5-methoxybenzyl)acetamide, a radioligand for imaging the translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). snmjournals.org The synthesis of these complex molecules often involves multi-step procedures starting from commercially available materials like 2,5-dimethoxybenzaldehyde (B135726). researchgate.net

Research has also explored the impact of isotopic substitution to enhance metabolic stability. For example, a deuterium-substituted analogue, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, was designed and synthesized. nih.gov The non-radioactive standard was prepared by reacting a phenol (B47542) precursor with diiodomethane-d₂, followed by treatment with tetrabutylammonium (B224687) fluoride. nih.gov This highlights the intricate synthetic designs employed to fine-tune the in vivo behavior of these molecules.

Table 1: Examples of N-Substituted this compound Derivatives

| Compound Name | Synthetic Precursor(s) | Key Reaction Type | Reference |

|---|---|---|---|

| [¹⁸F]N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline | Bromoacetyl precursor, [¹⁸F]fluoride ion | Nucleophilic Substitution | nih.gov |

| N-(5-fluoro-2-phenoxyphenyl)-N-(2-fluoroethyl-5-methoxybenzyl)acetamide | N/A | N/A | snmjournals.org |

| N-(5-fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide | Phenol precursor, Diiodomethane-d₂, [¹⁸F]fluoromethyl iodide-d₂ | Alkylation | nih.gov |

Synthetic Approaches to Ring-Substituted Phenoxyaniline (B8288346) Analogues

Synthesizing analogues with substituents on the phenoxy ring allows for a systematic investigation of structure-activity relationships (SAR). These modifications are typically achieved by employing substituted phenols in the initial ether synthesis step. A common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitably activated fluoro-nitrobenzene is reacted with a substituted phenol. csic.estu-darmstadt.de

For example, the synthesis of 2-nitrodiphenyl ethers can be carried out by reacting 1-fluoro-2-nitrobenzene (B31998) with various functionalized phenols in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). csic.estu-darmstadt.de Subsequent reduction of the nitro group, typically via catalytic hydrogenation with palladium on carbon (Pd/C), yields the desired ring-substituted phenoxyaniline. tu-darmstadt.de This approach has been used to create derivatives with methoxy (B1213986) groups on the phenoxy ring, such as 4-(3-methoxyphenoxy)aniline, which can then be used in further coupling reactions. nih.gov

Table 2: Synthesis of Phenoxy-Ring Substituted Analogues

| Starting Materials | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 1-Fluoro-2-nitrobenzene, Substituted Phenol, Base (K₂CO₃) | Nucleophilic Aromatic Substitution (SNAr) | Substituted 1-nitro-2-phenoxybenzenes | tu-darmstadt.de |

| Substituted 1-nitro-2-phenoxybenzene, H₂, Pd/C | Catalytic Hydrogenation (Nitro Reduction) | Substituted 2-phenoxyanilines | tu-darmstadt.de |

| 4-(3-methoxyphenoxy)aniline, Sulfonyl Chlorides | Sulfonamide Formation | N-(4-(3-methoxyphenoxy)phenyl)sulfonamides | nih.gov |

Modifying the aniline-bearing ring is another key strategy. Research has shown that the fluoro substituent is often crucial for biological activity, as its removal can lead to a significant decrease in potency. rsc.org However, introducing other groups can lead to novel properties.

One significant modification involves replacing the fluorine atom with a trifluoromethyl (CF₃) group, yielding 2-phenoxy-5-(trifluoromethyl)aniline. The synthesis of such compounds can be achieved by reacting 2-chloro-5-(trifluoromethyl)nitrobenzene with phenol under basic conditions to form the ether linkage, followed by the reduction of the nitro group to an aniline. Another example is the introduction of a nitro group at the 5-position to synthesize 5-nitro-2-phenoxyaniline, which involves the direct nitration of 2-phenoxyaniline (B124666). These examples demonstrate that the fluoro-phenyl ring is amenable to substitution with various electron-withdrawing groups, which can significantly alter the electronic character and interaction profile of the molecule.

Radiochemical Synthesis and Derivatization of Phenoxyanilines

The development of PET imaging agents requires the incorporation of a positron-emitting radionuclide, with fluorine-18 (B77423) (¹⁸F) being highly favored due to its optimal half-life (109.8 minutes) and low positron energy. frontiersin.orgresearchgate.net Several strategies have been developed for the ¹⁸F-labeling of phenoxyaniline derivatives.

A predominant method is nucleophilic substitution, where a precursor molecule containing a good leaving group is reacted with cyclotron-produced [¹⁸F]fluoride. nih.gov Tosylates are common precursors; for example, ¹⁸F-DPA-714 is synthesized by reacting its tosylate precursor with an [¹⁸F]K-F-Kryptofix-222 complex. snmjournals.org The reaction is typically performed in an aprotic solvent like acetonitrile (B52724) at elevated temperatures. snmjournals.org

Another approach involves the direct radiofluorination of electron-rich aromatic systems. This can be achieved via halogen-fluorine exchange, where an iodo-substituted precursor is used. frontiersin.orgnih.gov For the synthesis of [¹⁸F]DAA1106, a method was developed using a spirocyclic iodonium (B1229267) ylide (SCIDY) precursor, which reacts with [¹⁸F]F⁻ to yield the desired radiolabeled product. mdpi.com This method was devised to overcome the instability of previously used diphenyl iodonium salt precursors. mdpi.com

More advanced methods include photoredox-catalyzed radiofluorination, which allows for the construction of aryl C-¹⁸F bonds under mild conditions. frontiersin.orgnih.gov These novel protocols provide opportunities to label a wider range of phenoxyaniline analogues as potential PET tracers for neuroinflammation imaging. frontiersin.orgnih.gov

Table 3: Comparison of ¹⁸F-Labeling Strategies for Phenoxyaniline Derivatives

| Labeling Strategy | Precursor Type | Key Reagents | Advantage | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Tosylate | [¹⁸F]F⁻, Kryptofix-222 | Reliable, well-established | snmjournals.org |

| Halogen-Fluorine Exchange | Spirocyclic Iodonium Ylide (SCIDY) | [¹⁸F]F⁻ | Improved precursor stability | mdpi.com |

| Photoredox Catalysis | Electron-rich arene halides | Photoredox catalyst, [¹⁸F]F⁻ | Mild reaction conditions | frontiersin.orgnih.gov |

| N-Fluoroalkylation | Bromoacetyl or Tosyloxyethyl precursors | [¹⁸F]F⁻, K₂CO₃/K₂₂₂ | Single-step, efficient | nih.govresearchgate.net |

Advanced Spectroscopic Characterization Techniques for this compound and its Derivatives

The structural elucidation of this compound and its derivatives relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise molecular structure.

¹H NMR: Provides information about the number, environment, and connectivity of protons. Characteristic signals for the aromatic protons on both the phenoxy and fluoro-phenyl rings appear in distinct regions, with their coupling patterns revealing their relative positions. tu-darmstadt.dersc.org

¹³C NMR: Used to identify all unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, allowing for the assignment of carbons in both aromatic rings and any aliphatic side chains. tu-darmstadt.dersc.org

¹⁹F NMR: This is a singularly important technique for organo-fluorine compounds. thieme-connect.de The ¹⁹F nucleus has 100% natural abundance and high sensitivity. nih.govthieme-connect.de Its chemical shift is highly sensitive to the local electronic environment, making ¹⁹F NMR an excellent tool for confirming the presence and position of the fluorine atom and for studying its interactions within the molecule. nih.govthieme-connect.de

Mass Spectrometry (MS): MS provides the exact molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the atomic formula. rsc.org MS also provides complementary data to NMR, for instance, by identifying functional groups that are silent in NMR. nih.gov

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental data. These calculations can predict spectroscopic properties (like NMR chemical shifts) and help in the assignment of experimental spectra, providing a deeper understanding of the molecule's electronic structure. researchgate.netacs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a this compound derivative is characterized by a series of absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds.

Key vibrational frequencies observed in the FT-IR spectra of phenoxyaniline derivatives include the N-H stretching vibrations of the primary amine group, typically appearing as two distinct bands in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-O-C stretching of the ether linkage gives rise to a strong absorption band, while the C-F stretching vibration is also a characteristic feature. The presence of a nitro group in a precursor, for example, would be indicated by strong asymmetric and symmetric stretching bands around 1530 and 1350 cm⁻¹, respectively. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C-O-C Stretch (Ether) | 1200 - 1250 (asymmetric), 1020-1075 (symmetric) |

| C-F Stretch | 1000 - 1400 |

| C=C Aromatic Stretch | 1400 - 1600 |

This table presents typical FT-IR absorption ranges for the functional groups found in this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For this compound derivatives, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and the non-bonding electrons of the nitrogen and oxygen atoms. The presence of substituents on the aromatic rings can cause a shift in the λmax values to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. For instance, Schiff base derivatives of phenoxyanilines have been shown to exhibit characteristic electronic transitions. researchgate.netacs.org Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic absorption spectra. mdpi.comtandfonline.com

| Transition Type | Typical λmax Range (nm) |

| π → π | 200 - 300 |

| n → π | 300 - 400 |

This table shows the general regions for electronic transitions in aromatic compounds like this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of a this compound derivative reveals distinct signals for each type of proton in the molecule. The chemical shifts (δ) of the aromatic protons are typically observed in the range of 6.0-8.0 ppm. The protons of the aniline ring are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The amino group protons usually appear as a broad singlet. Spin-spin coupling between adjacent protons provides valuable information about the substitution pattern on the aromatic rings. csic.esscispace.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the aromatic carbons are found in the region of 100-160 ppm. The carbon atom attached to the fluorine atom (C-F) exhibits a large coupling constant (¹JCF), which is a characteristic feature. The signals for the carbons in the phenoxy group and the aniline ring can be assigned based on their chemical environment and coupling with protons and fluorine. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds. 19F is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR detection. huji.ac.il The chemical shift of the fluorine atom in a this compound derivative provides direct information about its electronic environment. Coupling between the fluorine atom and nearby protons (H-F coupling) and carbons (C-F coupling) can be observed in the ¹H and ¹³C NMR spectra, respectively, and helps in the complete assignment of the structure. jeolusa.comnih.gov

| Nucleus | Typical Chemical Shift Range (ppm) | Key Features |

| ¹H | 6.0 - 8.0 (Aromatic), 3.5 - 5.0 (NH₂) | Coupling patterns reveal substitution. NH₂ is often a broad singlet. |

| ¹³C | 100 - 160 (Aromatic) | C-F coupling is a key diagnostic tool. |

| ¹⁹F | Varies depending on the environment | Provides direct information on the fluorine's electronic environment. |

This table summarizes the expected NMR spectral data for this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. This allows for the calculation of the molecular formula of the synthesized compound, providing strong evidence for its identity. The experimentally determined mass is compared with the calculated mass for the proposed formula, and a close match (typically within a few parts per million) confirms the composition. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. rsc.orgcjsc.ac.cn

| Derivative Example | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Reference |

| N-(4-(1H-pyrazol-1-yl)benzoyl)-4-phenoxyaniline | C₂₂H₁₇N₃O₂ | 368.1399 | 368.1392 | cjsc.ac.cn |

| N-(4-(1H-pyrazol-1-yl)benzoyl)-4-(4-methoxyphenoxy)aniline | C₂₃H₂₀N₃O₃ | 386.1505 | 386.1512 | cjsc.ac.cn |

This table provides examples of HRMS data for phenoxyaniline derivatives, demonstrating the accuracy of the technique.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information for a crystalline solid. It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for confirming the absolute stereochemistry and conformation of a molecule.

For a derivative of this compound, a single crystal XRD analysis would reveal the planarity of the aromatic rings, the dihedral angles between them, and the nature of any intermolecular interactions, such as hydrogen bonding, in the solid state. Several studies have reported the single crystal structures of phenoxyaniline derivatives, providing detailed insights into their molecular geometry. acs.orgrsc.orgbohrium.com The crystal packing is often influenced by weak intermolecular interactions, which can be crucial for understanding the material's properties. rsc.org

| Parameter | Typical Value | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| C-N Bond Length | ~1.4 Å | Confirms the aniline structure. |

| C-O Bond Length | ~1.4 Å | Confirms the ether linkage. |

| C-F Bond Length | ~1.35 Å | Confirms the presence and location of the fluorine atom. |

| Dihedral Angle | Varies | Describes the twist between the two aromatic rings. |

This table outlines the kind of structural parameters that can be obtained from a single crystal X-ray diffraction study.

Computational and Quantum Chemical Investigations of 5 Fluoro 2 Phenoxyaniline

Application of Density Functional Theory (DFT) and Ab Initio Methodologies

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the properties of molecular systems. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for studying aromatic compounds and their derivatives. researchgate.netacs.org Ab initio methods, while computationally more intensive, offer a high level of theory and are often used for benchmarking results.

The choice of basis set and level of theory is critical for obtaining accurate computational results. For molecules of the size of 5-Fluoro-2-phenoxyaniline, Pople-style basis sets are commonly employed. A widely used and effective combination for structural optimization and electronic property calculations is the B3LYP functional with the 6-311++G(d,p) basis set. researchgate.netacs.orgtandfonline.comresearchgate.net This basis set includes diffuse functions (++) to describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The selection of a suitable basis set is a compromise between desired accuracy and computational feasibility. faccts.descm.com For higher accuracy, larger basis sets such as those from the Dunning's correlation-consistent series (e.g., cc-pVTZ) could be used, but at a significantly higher computational expense.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical behavior. Key aspects of its electronic nature can be elucidated through the analysis of its frontier molecular orbitals and molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenoxy and aniline (B41778) rings, particularly on the nitrogen and oxygen atoms due to their lone pairs of electrons. The LUMO is likely to be distributed over the aromatic rings, representing the region where an incoming electron would be accommodated. The energy of these orbitals and their gap can be calculated using DFT methods. Based on studies of similar molecules, the HOMO-LUMO gap for this compound is predicted to be in a range that indicates good stability. researchgate.netmdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These are estimated values based on computational studies of structurally similar compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Red and Yellow Regions: These colors indicate negative electrostatic potential and are associated with electron-rich areas, making them susceptible to electrophilic attack. In this compound, these regions are expected to be located around the electronegative fluorine, oxygen, and nitrogen atoms. researchgate.net

Blue Regions: This color represents positive electrostatic potential and corresponds to electron-deficient areas, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amine group and the aromatic rings. researchgate.net

The MEP map provides a clear and intuitive picture of the molecule's reactivity landscape. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational methods can simulate spectroscopic data, which can then be compared with experimental results for validation of the theoretical model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies are expected for the N-H stretching of the amine group, C-F stretching, C-O-C ether linkage vibrations, and various aromatic C-H and C=C stretching and bending modes. researchgate.netmdpi.com

Table 2: Predicted Prominent IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretching | 3400 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C Aromatic Stretching | 1500 - 1600 |

| C-O-C Asymmetric Stretching | 1200 - 1250 |

| C-F Stretching | 1100 - 1200 |

Note: These are estimated values and are typically scaled to correct for anharmonicity and other systematic errors in the calculations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. acs.orgtandfonline.com The calculations predict the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings. The phenoxy and fluoro substituents will likely cause shifts in the absorption maxima compared to unsubstituted aniline.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength (λ_max) (nm) |

| π → π | 280 - 320 |

| n → π | 330 - 370 |

Note: These are estimated values and can be influenced by solvent effects, which can be modeled computationally.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Quantum chemical calculations have become an indispensable tool for the accurate prediction and interpretation of NMR spectra, including for challenging nuclei like ¹⁹F.

Theoretical predictions of NMR chemical shifts for this compound are typically performed using Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach employed for these calculations. researchgate.netresearchgate.net This method effectively addresses the gauge-origin problem, ensuring the accuracy of the calculated magnetic shielding tensors.

The standard computational procedure involves:

Geometry Optimization: The molecule's geometry is first optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated at the same or a higher level of theory, employing the GIAO method.

Chemical Shift Calculation: The calculated isotropic shielding value (σ_sample) is then referenced against the shielding value of a standard compound (σ_ref), such as CFCl₃ for ¹⁹F or TMS for ¹H and ¹³C, calculated at the same level of theory. The chemical shift (δ) is determined using the formula: δ = σ_ref - σ_sample. mdpi.com

For fluorinated aromatic compounds, the ¹⁹F chemical shifts are highly sensitive to the electronic environment, making theoretical predictions particularly valuable for assigning specific fluorine resonances in polyfluorinated molecules. nih.gov Studies on similar fluorinated molecules have shown that DFT calculations can predict ¹⁹F shifts with a high degree of accuracy, often with deviations of only a few parts per million (ppm) from experimental values. nih.gov

The predicted ¹H and ¹³C chemical shifts for this compound would also provide a complete assignment of all signals in its proton and carbon spectra. For instance, in the analogous compound 2-butylthioaniline, DFT calculations helped to unambiguously assign protons ortho to the substituent group, which were observed downfield compared to the parent aniline molecule. researchgate.net A similar approach for this compound would elucidate the electronic effects of both the phenoxy and fluoro substituents on the aniline ring.

Table 1: Theoretical Framework for NMR Chemical Shift Prediction

| Parameter | Method/Theory | Basis Set Example | Reference Compound |

| Geometry Optimization | DFT (e.g., B3LYP) | 6-311++G(d,p) | N/A |

| Shielding Tensor Calculation | GIAO | 6-311++G(d,p) | N/A |

| ¹H, ¹³C Chemical Shift | δ = σ_ref - σ_sample | 6-311++G(d,p) | Tetramethylsilane (TMS) |

| ¹⁹F Chemical Shift | δ = σ_ref - σ_sample | 6-311++G(d,p) | C₆F₆ or CFCl₃ |

Investigation of Tautomeric Equilibria and Conformational Stability

Molecules like this compound can exist in different spatial arrangements (conformers) due to the rotation around single bonds. The key rotatable bonds are the C-O bond between the aniline and phenoxy rings and the C-N bond of the amino group. While significant tautomerism (like keto-enol or imine-enamine forms) is less common for a simple aniline under normal conditions, the study of conformational isomers is crucial.

Computational methods are used to determine the relative stabilities of different conformers by calculating their total electronic energies. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The process involves:

Conformational Search: Identifying all possible stable conformers by systematically rotating the dihedral angles of the key bonds.

Energy Calculation: Performing geometry optimization and frequency calculations for each identified conformer using a reliable DFT method (e.g., B3LYP) and a suitable basis set.

Stability Analysis: Comparing the relative energies (including Gibbs free energies, ΔG) of the conformers. The global minimum on the potential energy surface corresponds to the most stable conformation.

Studies on similar biaryl systems, such as Schiff bases, have demonstrated that the enol form is often more stable than the keto form, with the stability being influenced by intramolecular hydrogen bonds. acs.orgresearchgate.net For this compound, the orientation of the phenoxy group relative to the aniline ring and the orientation of the amino group's hydrogen atoms define the main conformers. The relative energies of these conformers would be influenced by steric hindrance and subtle electronic interactions.

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. chemmethod.com Molecules with significant charge-transfer characteristics often exhibit large NLO responses. Computational chemistry provides a powerful means to predict the NLO properties of molecules like this compound.

The key NLO property is the first hyperpolarizability (β), a third-rank tensor that quantifies the second-order NLO response. A high β value is a prerequisite for a material to be a good candidate for second-harmonic generation.

The first hyperpolarizability (β) is calculated using quantum chemical methods, typically DFT, by applying an external electric field and calculating the response of the molecule's dipole moment. The total static first hyperpolarizability (β_tot) is calculated from the individual tensor components using the following equation:

β_tot = (β_x² + β_y² + β_z²)^(1/2)

where β_i (i = x, y, z) are the components of the hyperpolarizability vector.

Theoretical studies on Schiff bases derived from 2-phenoxyaniline (B124666) have shown that these molecules can possess significant NLO properties, with calculated first hyperpolarizability values many times greater than that of urea, a standard reference material for NLO studies. researchgate.net For example, the calculated β_tot for (E)-N'-((5-nitrothiophen-2-yl)methylene)-2-phenoxyaniline is significantly larger than urea, indicating its potential as an NLO material. nih.gov The presence of donor (-NH₂) and acceptor-like groups, facilitated by the π-conjugated system of the diphenyl ether backbone, is expected to endow this compound with notable NLO characteristics. The lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the higher the polarizability and, consequently, the NLO response. mdpi.com

Table 2: Comparison of Calculated First Hyperpolarizability (β_tot) for Related Compounds

| Compound | Method | β_tot (esu) | Comparison to Urea | Reference |

| Urea (Reference) | DFT | ~0.37 x 10⁻³⁰ | 1x | researchgate.net |

| Schiff base of 2-phenoxyaniline | DFT/B3LYP | 6.65 x 10⁻³⁰ | ~25x | researchgate.net |

| D-π-A type chromophores | DFT/CAM-B3LYP | Varies | High | mdpi.com |

Note: The specific value for this compound is not available in the cited literature and would require a dedicated computational study.

Theoretical Assessment of Thermodynamic Properties and Reaction Energetics

DFT calculations can be used to predict various thermodynamic properties of this compound. By performing vibrational frequency calculations on the optimized molecular structure, key thermodynamic functions can be derived using the principles of statistical mechanics.

The standard thermodynamic properties that can be calculated include:

Zero-point vibrational energy (ZPVE)

Thermal energy (E)

Heat capacity at constant volume (Cv)

Entropy (S)

Enthalpy (H)

Gibbs free energy (G)

These properties are typically calculated over a range of temperatures to understand their temperature dependence. acs.org Such calculations have been performed for various molecular systems to understand their stability and reaction equilibria. chemmethod.com For example, investigating the isomerization reaction of S₂F₂ isomers, DFT calculations of ΔG, ΔH, and ΔE₀ were used to determine the relative stability of the different forms. chemmethod.com For this compound, these calculations would provide fundamental data on its thermal stability and energy content.

Reaction energetics for processes involving this compound, such as its formation or participation in a chemical reaction, can be assessed by calculating the change in enthalpy (ΔH) or Gibbs free energy (ΔG) for the reaction. This involves calculating the thermodynamic properties for all reactants and products and determining the difference.

Reactivity Descriptors and Global/Local Chemical Activity Indices

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from the electronic structure of a molecule. These "reactivity descriptors" help in understanding and predicting the chemical behavior of a molecule. researchgate.net

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals, HOMO and LUMO. mdpi.com

HOMO-LUMO Gap (ΔE): ΔE = E_LUMO - E_HOMO. A smaller gap indicates higher reactivity. mdpi.com

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hardness measures the resistance to charge transfer.

Electrophilicity Index (ω): ω = χ² / (2η). This index quantifies the global electrophilic nature of a molecule. ijopaar.com

These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a molecule with a high HOMO energy is a better electron donor, while one with a low LUMO energy is a better electron acceptor. mdpi.com

Local reactivity descriptors, such as the Fukui function, can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. This analysis would pinpoint which atoms in the this compound molecule are most likely to participate in chemical reactions.

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Reactivity Profiles and Mechanistic Studies of 5 Fluoro 2 Phenoxyaniline

Chemical Transformations and Functional Group Interconversions of the Aniline (B41778) Moiety

The aniline group is a primary site for chemical modification in 5-Fluoro-2-phenoxyaniline, allowing for a variety of functional group interconversions. These transformations are fundamental in synthesizing derivatives with tailored properties.

One of the most common reactions is N-acylation . For instance, this compound can be reacted with acetic anhydride (B1165640) to produce N-(5-Fluoro-2-phenoxyphenyl)acetamide. ontosight.ai Similarly, reaction with bromoacetyl bromide in the presence of a base like triethylamine (B128534) yields the corresponding N-bromoacetyl derivative. nih.gov These reactions convert the primary amine into an amide, which alters the electronic and physical properties of the molecule.

The aniline moiety can also undergo N-alkylation and participate in reactions that form secondary or tertiary amines. Studies on related phenoxyaniline (B8288346) analogues have explored the synthesis of secondary anilines to replace more labile amide bonds, thereby enhancing molecular stability. nih.govrsc.org For example, a general synthesis of N-substituted phenoxyanilines involves the condensation of 2-phenoxyaniline (B124666) with an aldehyde, followed by reduction with sodium borohydride (B1222165) to form a secondary amine. nih.gov

The transformation of the aniline group into other functionalities is a key strategy in medicinal chemistry. For example, replacing an amide linker with a secondary aniline or an isosteric sulfonamide functional group has been investigated to improve pharmacokinetic profiles and overcome stability issues. nih.gov

Table 1: Examples of Functional Group Interconversions of the Aniline Moiety

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Acetic anhydride | N-(5-Fluoro-2-phenoxyphenyl)acetamide | N-Acylation | ontosight.ai |

| 2-Phenoxyaniline | 1. 2,5-Dimethoxybenzaldehyde (B135726); 2. Sodium borohydride | N-(2,5-Dimethoxybenzyl)-2-phenoxyaniline | Reductive Amination | nih.gov |

| N-(2,5-Dimethoxybenzyl)-2-phenoxyaniline | Bromoacetyl bromide, triethylamine | N-Bromoacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline | N-Acylation | nih.gov |

Reactivity of the Fluoro-Substituent in this compound

The fluorine atom on the aniline ring significantly influences the molecule's electronic properties, which can affect its biological activity and reactivity. While C-F bonds are the strongest single bonds to carbon, making them generally unreactive, they can participate in nucleophilic aromatic substitution (SNAr) under specific conditions. scispace.com

For a classical SNAr reaction to occur, the aromatic ring typically needs to be "activated" by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). libretexts.orglibretexts.org In this compound, the amino and phenoxy groups are electron-donating, which deactivates the ring toward traditional SNAr. Consequently, the fluoro-substituent is relatively inert under standard nucleophilic substitution conditions.

However, recent advancements in synthetic chemistry have enabled the functionalization of unactivated fluoroarenes. Methods utilizing organic photoredox catalysis can facilitate the nucleophilic substitution of fluorine on electron-neutral and even electron-rich aromatic rings under mild conditions. unc.edu This approach involves the generation of a cation radical, which dramatically accelerates the substitution process.

In many synthetic applications involving phenoxyaniline analogues, the fluorine substituent is intentionally retained. Structure-activity relationship (SAR) studies have shown that the presence of the fluorine atom can be crucial for enhanced biological activity, such as the potency of certain neuronal calcium ion channel blockers. nih.govrsc.org For example, the removal of a fluoro substituent in one analogue resulted in a five-fold decrease in potency for the CaV2.2 channel, highlighting its importance for molecular binding. nih.govrsc.org This suggests that in many contexts, the fluorine atom is valued for its electronic contribution rather than as a reactive leaving group.

Exploration of Reaction Mechanisms Involving the Phenoxy Ether Linkage

The diaryl ether linkage is known for its high bond dissociation energy, rendering it chemically stable and resistant to cleavage. rsc.org However, several chemical and biological methods can achieve the scission of this bond.

Acid-Catalyzed Cleavage: The classic method for cleaving phenyl ethers involves treatment with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI). The mechanism begins with the protonation of the ether oxygen, making it a better leaving group. A nucleophile (Br⁻ or I⁻) then attacks the less sterically hindered or more electrophilic carbon adjacent to the ether oxygen. For diaryl ethers like this compound, this reaction is challenging and typically requires harsh conditions. The C(sp²)-O bond is strong, and the resulting phenol (B47542) is generally unreactive to further substitution. pearson.com

Redox-Mediated Cleavage: Modern synthetic methods offer milder alternatives for C-O bond cleavage. Electrochemical nucleophilic aromatic substitution (SNAr) has been reported for the cleavage and functionalization of diaryl ethers without the need for strong bases or external redox reagents. This method provides a selective and sustainable pathway to form a range of substituted anilines. rsc.org Photoredox catalysis has also emerged as a powerful tool for cleaving aromatic C-O bonds under gentle conditions. rsc.org

Biological/Enzymatic Cleavage: Microorganisms have evolved enzymatic pathways to degrade complex aromatic polymers like lignin, which contains numerous ether linkages. Studies have identified bacteria, such as Acinetobacter sp., capable of oxidatively cleaving the ether bond of model compounds like 2-phenoxyacetophenone (B1211918) to produce phenol and benzoate. nih.gov Another mechanism, observed in Acetobacterium sp., involves a diol dehydratase-like process for the anaerobic cleavage of 2-phenoxyethanol, which proceeds through a radical-based mechanism to yield phenol and acetaldehyde. d-nb.info These biological pathways suggest potential mechanisms for the biodegradation of phenoxyaniline structures.

Chemical Stability and Degradation Pathways of Phenoxyaniline Analogues under Various Conditions

The stability of phenoxyaniline derivatives is a critical factor, particularly for applications in materials science and pharmacology. Degradation can occur at the aniline, the ether linkage, or other substituents on the rings.

Research on certain bioactive phenoxyanilide analogues has indicated that they can be susceptible to rapid metabolism. One identified degradation pathway involves the breakdown into potentially toxic phenoxyaniline, which limits their suitability as drug candidates. nih.gov This metabolic instability has prompted the replacement of labile bonds, such as amides, with more robust linkers like secondary anilines or sulfonamides to enhance stability in biological environments like plasma. nih.govrsc.org

Participation in Condensation Reactions for Schiff Base Formation

The primary amine of the aniline moiety in this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is a robust and widely used method for synthesizing new molecular architectures. researchgate.netnih.gov

The general mechanism involves the nucleophilic attack of the aniline's nitrogen atom on the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, typically facilitated by acid catalysis or by refluxing in a solvent like ethanol (B145695) or toluene, often with the removal of water to drive the reaction to completion. nih.govnih.gov

The synthesis of Schiff bases from phenoxyaniline precursors is well-documented. For example, 2-phenoxyaniline can be refluxed with various aldehydes in-situ to prepare ligands for the synthesis of metal complexes. bohrium.comresearchgate.net Studies have reported the condensation of 2-phenoxyaniline with 2,5-dimethoxybenzaldehyde in methanol (B129727) nih.gov and 5-chlorosalicyldehyde under reflux conditions researchgate.net to form the corresponding Schiff base products. These compounds serve as versatile intermediates in organic synthesis and are explored for their diverse biological activities and coordination chemistry. researchgate.netbohrium.com

Table 2: Examples of Schiff Base Formation with Phenoxyaniline Derivatives

| Aniline Reactant | Carbonyl Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Phenoxyaniline | 2,5-Dimethoxybenzaldehyde | Methanol, room temp. | Schiff Base (intermediate) | nih.gov |

| 5-Fluoroisatin | 4-Amino aniline | Ethanol, reflux | Imesatin Derivative | nih.gov |

| 2-Phenoxyaniline | Salicylaldehyde derivatives | Reflux | Schiff Base Ligand | bohrium.com |

| 2-Phenoxyaniline | 5-Chlorosalicyldehyde | Reflux | Schiff Base Ligand | researchgate.net |

Advanced Research Applications and Future Directions for 5 Fluoro 2 Phenoxyaniline in Chemical Sciences

Development of 5-Fluoro-2-phenoxyaniline Derivatives as Ligands for Molecular Probes in Chemical Imaging (e.g., Positron Emission Tomography Radioligands)

The this compound scaffold is fundamental to a class of high-affinity ligands developed for the translocator protein (TSPO), a biomarker that is overexpressed in regions of neuroinflammation and in various cancers. snmjournals.orgnih.gov These ligands can be labeled with positron-emitting radionuclides like Carbon-11 (¹¹C) or Fluorine-18 (B77423) (¹⁸F) to serve as radiotracers for Positron Emission Tomography (PET) imaging, a non-invasive technique to visualize and quantify molecular processes in vivo. nih.govfrontiersin.org

Derivatives of this compound, such as DAA1106 and FEDAA1106, have been developed as next-generation PET tracers with improved properties over earlier probes like [¹¹C]PK 11195. snmjournals.orgunc.edusnmjournals.org For instance, N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, known as DAA1106, was developed as a potent and selective TSPO radioligand. nih.gov Its ¹¹C-labeled version, [¹¹C]DAA1106, has been successfully used for imaging glial cell activation in the brain. snmjournals.org Further modifications led to the creation of [¹⁸F]FEDAA1106, which benefits from the longer half-life of ¹⁸F (109.7 minutes) compared to ¹¹C (20.4 minutes), allowing for more flexible imaging protocols and distribution to centers without a cyclotron. nih.govnih.gov

The design of effective PET ligands hinges on achieving high binding affinity (low dissociation constant, Ki) for the target protein. Research on this compound derivatives has elucidated key structure-affinity relationships. The aryloxyanilide structure is a core component for high-affinity binding to TSPO. unc.edu

Studies have shown that modifications to the N-benzyl group and the acetamide (B32628) moiety of the core structure significantly impact binding affinity. For example, [¹¹C]DAA1106 exhibits a very high affinity for TSPO, with a Ki value of 0.043 nmol/L in the rat brain. nih.gov The development of an ¹⁸F-labeled analog, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide ([¹⁸F]FEDAA1106), maintained this high affinity, with a reported Ki of 0.078 nmol/L. nih.gov These findings indicate that the introduction of a fluoroethyl group for ¹⁸F-labeling is well-tolerated and preserves the potent interaction with the TSPO binding site.

Interactive Table: Binding Affinities of this compound-based PET Ligands

| Compound | Target | Binding Affinity (Ki) | Species |

| [¹¹C]DAA1106 | TSPO | 0.043 nmol/L | Rat |

| [¹¹C]DAA1106 | TSPO | 0.188 nmol/L | Monkey |

| [¹⁸F]FEDAA1106 | TSPO | 0.078 nmol/L | Rat |

| [¹⁸F]PBR06 | TSPO | High (low nanomolar) | Multiple Species |

Beyond high affinity, a successful PET radioligand must exhibit high specificity and selectivity for its target to ensure that the imaging signal accurately reflects the biological process of interest. Derivatives of this compound have shown excellent specificity for TSPO over other receptors, such as the central benzodiazepine (B76468) receptor. snmjournals.org

Lipophilicity is a critical parameter that must be carefully balanced. While some degree of lipophilicity is required for the ligand to cross the blood-brain barrier, excessively high lipophilicity can lead to high non-specific binding in the brain and other tissues, reducing the signal-to-noise ratio. unc.edu For example, [¹⁸F]FEDAA1106 was found to have higher lipophilicity (logD = 3.81) compared to ¹¹C-PK11195 (logD = 2.78). nih.gov Despite this, it demonstrated superior brain uptake and a high percentage of specific binding, indicating a favorable balance of properties. nih.govunc.edu This careful tuning of physicochemical properties is essential for developing tracers that provide clear, quantifiable images of TSPO expression. snmjournals.org

Utilization of this compound as a Precursor in the Synthesis of Diverse Organic Compounds and Heterocycles

The chemical structure of this compound makes it an ideal starting material, or precursor, for the synthesis of a wide array of more complex molecules. The aniline (B41778) group (-NH₂) is a versatile functional handle that can readily participate in various chemical reactions, such as acylation, alkylation, and diazotization, to build new molecular frameworks.

For instance, this compound can be acylated by reacting it with acetic anhydride (B1165640) to form N-(5-Fluoro-2-phenoxyphenyl)acetamide. ontosight.ai This acetamide is not just a simple derivative but serves as an intermediate itself, potentially for pharmaceuticals or agrochemicals. ontosight.ai Similarly, reaction with bromoacetyl bromide is a key step in creating precursors for PET ligands like [¹⁸F]PBR06.

The compound is also used in the construction of heterocyclic systems, which are core structures in many biologically active compounds. For example, phenoxyaniline (B8288346) analogues are used as precursors for synthesizing phenoxazines, a class of heterocycles with applications as dyes and important biological activities, including anticancer properties. researchgate.netnih.gov It can also be condensed with other reagents, such as 4-flurophthalic anhydride, to produce N-aryl phthalimide (B116566) derivatives, which have been investigated for anticonvulsant activity. brieflands.com The synthesis of triazolyl-phenoxyphenyl derivatives, which have shown potential in targeting neuroinflammation, also utilizes phenoxyaniline precursors. nih.gov This highlights the utility of this compound as a foundational block in medicinal chemistry and organic synthesis.

Computational Chemistry in the Rational Design and Virtual Screening of Novel Phenoxyaniline Derivatives

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules based on the this compound scaffold. Techniques such as Density Functional Theory (DFT) and molecular docking allow researchers to predict the properties and behavior of novel derivatives before they are synthesized in the lab, saving significant time and resources. mdpi.comtandfonline.com

DFT calculations are used to understand the fundamental electronic structure, molecular geometry, and spectroscopic properties of phenoxyaniline derivatives. mdpi.comtandfonline.comacs.org This information helps in predicting the molecule's stability, reactivity, and how it might interact with its biological target. For example, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal insights into charge transfer within the molecule, which is crucial for its function. researchgate.net

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a protein. researchgate.net This technique has been applied to phenoxyaniline-based compounds to screen large virtual libraries of potential derivatives and identify those with the highest predicted binding affinity for a target, such as TSPO or other enzymes. tandfonline.comresearchgate.net By simulating the interaction between the ligand and the protein's binding site, researchers can rationally design modifications to the this compound scaffold to enhance binding and selectivity, guiding synthetic efforts toward the most promising candidates. researchgate.net

Interactive Table: Application of Computational Methods to Phenoxyaniline Derivatives

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Calculation of geometric parameters, vibrational frequencies, and electronic properties. mdpi.comtandfonline.com | Understanding molecular structure, stability, and reactivity. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra and electronic excitation energies. researchgate.net | Predicting optical properties and intramolecular charge transfer. |

| Molecular Docking | Virtual screening and prediction of ligand-protein binding modes. tandfonline.comresearchgate.net | Identifying potent drug candidates and understanding binding interactions. |

| Natural Bond Orbital (NBO) Analysis | Study of donor-acceptor interactions and intermolecular charge transfer. researchgate.net | Elucidating the nature of chemical bonds and non-covalent interactions. |

Emerging Research Areas for Fluorinated Aniline Scaffolds in Material Science Precursors

The unique properties imparted by the fluorine atom—such as high electronegativity, metabolic stability, and the ability to form strong bonds—make fluorinated aniline scaffolds like this compound attractive precursors for advanced materials. While its primary applications have been in medicinal chemistry, the underlying structure holds potential for material science.

One emerging area is the development of functional polymers and materials for environmental applications. For instance, fluorinated scaffolds are being explored in the creation of specialized adsorbents. Research has demonstrated that sustainable scaffolds incorporating fluorine can be effective in environmental remediation, such as the removal of contaminants from water. nih.govnih.gov Although not directly using this compound, the development of aluminum-crosslinked nanocellulose scaffolds for fluoride (B91410) removal highlights the utility of fluorinated materials in this domain. nih.govnih.gov

Furthermore, the phenoxazine (B87303) core, which can be synthesized from phenoxyaniline precursors, is known to be a key component in fluorescent dyes and organic electronic materials. nih.gov The introduction of fluorine into these structures can modulate their electronic and optical properties, potentially leading to new materials for applications in organic light-emitting diodes (OLEDs) or sensors. The broader class of α-arylation of carbonyl compounds, which can involve phenoxyaniline-related structures, is crucial for building complex scaffolds used in functional molecules. mdpi.com

Integration of this compound Research with Interdisciplinary Chemical Sciences

Research on this compound exemplifies the power of interdisciplinary chemical sciences, where concepts and techniques from different fields converge to solve complex scientific problems. umich.edu The journey of this compound from a simple building block to a key component of advanced diagnostic tools is a testament to this integration.

Organic Chemistry and Medicinal Chemistry: Synthetic organic chemists design and execute multi-step reaction sequences to transform this compound into novel heterocyclic compounds and complex derivatives with potential therapeutic or diagnostic value. google.comgoogle.com

Chemical Biology and Pharmacology: These derivatives are then studied by chemical biologists to probe biological systems. The development of PET ligands for TSPO is a prime example, allowing for the in-vivo study of neuroinflammation and cancer biology. snmjournals.orgnih.gov

Computational and Theoretical Chemistry: As previously discussed, computational chemists provide theoretical models that rationalize experimental findings and guide the design of new and improved molecules, creating a feedback loop that accelerates the discovery process. mdpi.comresearchgate.net

Material Science and Polymer Chemistry: The fundamental properties of the fluorinated phenoxyaniline scaffold are being recognized for their potential in creating new materials with tailored optical, electronic, or environmental applications, bridging the gap between molecular synthesis and functional materials. nih.govnih.gov

The study of this compound is therefore not confined to a single discipline but thrives at the intersection of several branches of chemistry, from fundamental synthesis to applied imaging and materials development. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-phenoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For fluorinated aniline derivatives, optimizing reaction temperature (e.g., 80–100°C) and catalyst selection (e.g., Pd/C for coupling) is critical. Evidence from structurally similar compounds like 2-Fluoro-5-nitroaniline suggests that electron-withdrawing groups (e.g., nitro) enhance reactivity but may require subsequent reduction steps . Purity (>97% GC) can be achieved via column chromatography, as noted for fluorinated analogs .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC or GC-MS for purity analysis, referencing retention times of analogous compounds (e.g., 5-Fluoro-2-methylaniline, >97.0% GC) . Structural confirmation requires H/C NMR and FT-IR spectroscopy. For example, the NH group in fluorinated anilines shows characteristic IR stretches at ~3400 cm, while F NMR can resolve fluorine substitution patterns .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in amber vials at –20°C under inert gas (N or Ar) to prevent oxidation or photodegradation. Fluorinated anilines are sensitive to moisture and light, as observed in 2-Fluoro-5-nitroaniline, which requires storage in dry, dark conditions . Monitor degradation via periodic TLC or spectroscopic reanalysis.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the fluorine and phenoxy substituents. For instance, the electron-withdrawing fluorine atom activates the aromatic ring for electrophilic substitution but may sterically hinder certain catalysts. Compare with data from trifluoromethoxy-substituted anilines, where computational studies predicted regioselectivity in Suzuki-Miyaura couplings .

Q. What analytical techniques resolve contradictions in reaction mechanisms involving this compound?

- Methodological Answer : Isotopic labeling (e.g., O in phenoxy groups) combined with MS/MS fragmentation can track mechanistic pathways. For conflicting data, use kinetic isotope effects (KIE) or in-situ IR spectroscopy to distinguish between radical vs. polar mechanisms. Refer to studies on fluorobenzaldehyde derivatives, where contradictory intermediates were resolved via time-resolved spectroscopy .

Q. How do substituent effects (fluoro vs. nitro groups) influence the biological activity of this compound derivatives?

- Methodological Answer : Design SAR (Structure-Activity Relationship) studies by synthesizing analogs (e.g., replacing phenoxy with nitro groups) and testing against biological targets. For example, 5-Fluoro-2-hydroxybenzoic acid derivatives showed altered bioactivity due to hydrogen-bonding capacity . Use QSAR models to correlate electronic parameters (Hammett σ) with experimental IC values.

Experimental Design & Data Analysis

Q. What strategies minimize batch-to-batch variability in synthesizing this compound?

- Methodological Answer : Standardize reaction parameters (e.g., stoichiometry, solvent drying) and validate via Design of Experiments (DoE). For fluorinated intermediates, control moisture levels rigorously, as seen in 5-Fluoro-2-oxindole synthesis, where trace water reduced yields by 15–20% . Statistical tools like ANOVA can identify critical variables.

Q. How to address discrepancies in melting point data for this compound across literature sources?

- Methodological Answer : Recalibrate equipment using reference standards (e.g., 3-Fluoro-4-methoxyaniline, mp 81–84°C ). Analyze impurities via DSC (Differential Scanning Calorimetry); even 2% impurities can depress melting points by 5–10°C. Cross-validate with purity data from independent labs .

Safety & Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.